molecular formula C21H39N3O8 B12410201 Desthiobiotin-PEG4-acid

Desthiobiotin-PEG4-acid

Cat. No.: B12410201
M. Wt: 461.5 g/mol
InChI Key: ZOYWRMMBEMRBFL-ZWKOTPCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Desthiobiotin-PEG4-acid is synthesized by conjugating desthiobiotin to a PEG spacer arm that terminates in a carboxylic acid group. The primary amine group of desthiobiotin reacts with the carboxyl groups on the PEG spacer using carbodiimide crosslinkers such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction typically occurs in a buffer solution at a pH of 4.7-5.5 .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using automated peptide synthesizers and high-purity reagents. The process includes multiple purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality .

Scientific Research Applications

Chemistry: Desthiobiotin-PEG4-acid is used in affinity purification techniques, where it serves as a tag for isolating and purifying proteins and other biomolecules. Its ability to bind to streptavidin with high specificity but lower affinity than biotin allows for gentle elution of the target molecules .

Biology: In molecular biology, this compound is used for labeling and detecting biomolecules. It is particularly useful in pull-down assays and other techniques where reversible binding to streptavidin is advantageous .

Medicine: In medical research, this compound is used in the development of diagnostic assays and therapeutic agents. Its biotin-like properties make it suitable for use in various biotin-streptavidin-based applications .

Industry: In industrial applications, this compound is used in the production of bioconjugates and other biotechnological products. Its PEG spacer enhances the solubility and stability of the conjugated molecules, making it valuable in various manufacturing processes .

Mechanism of Action

Desthiobiotin-PEG4-acid exerts its effects through its ability to bind to streptavidin and other biotin-binding proteins. The PEG spacer arm increases the solubility and flexibility of the molecule, allowing it to interact more effectively with its targets. The carboxylic acid group enables conjugation to other molecules, forming stable amide bonds .

Properties

Molecular Formula

C21H39N3O8

Molecular Weight

461.5 g/mol

IUPAC Name

3-[2-[2-[2-[2-[6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C21H39N3O8/c1-17-18(24-21(28)23-17)5-3-2-4-6-19(25)22-8-10-30-12-14-32-16-15-31-13-11-29-9-7-20(26)27/h17-18H,2-16H2,1H3,(H,22,25)(H,26,27)(H2,23,24,28)/t17-,18+/m0/s1

InChI Key

ZOYWRMMBEMRBFL-ZWKOTPCHSA-N

Isomeric SMILES

C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)O

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.